Benzyl 7-(3,4-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate
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Overview
Description
Benzyl 7-(3,4-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[44]non-2-ene-3-carboxylate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include a benzyl group, a dimethylphenyl group, and a triazaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(3,4-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester.
Introduction of the Triazaspiro Structure: The triazaspiro structure is introduced through a reaction with a triazine derivative under controlled conditions.
Attachment of the Benzyl and Dimethylphenyl Groups: The benzyl and dimethylphenyl groups are attached through nucleophilic substitution reactions, often using benzyl halides and dimethylphenyl halides as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-(3,4-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzyl halides, dimethylphenyl halides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 7-(3,4-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Benzyl 7-(3,4-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzyl 7-(3,4-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate: shares structural similarities with other spirocyclic compounds and triazine derivatives.
Spirocyclic Compounds: Include various spiroketals and spirooxindoles, known for their unique three-dimensional structures.
Triazine Derivatives: Include compounds like melamine and cyanuric acid, which have applications in materials science and agriculture.
Uniqueness
The uniqueness of Benzyl 7-(3,4-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
benzyl 7-(3,4-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate |
InChI |
InChI=1S/C22H21N3O4/c1-14-8-9-17(10-15(14)2)25-19(26)12-22(21(25)28)11-18(23-24-22)20(27)29-13-16-6-4-3-5-7-16/h3-10,24H,11-13H2,1-2H3 |
InChI Key |
CSWXTPXRSUSIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC3(C2=O)CC(=NN3)C(=O)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
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